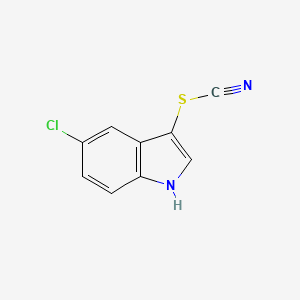

5-Chloro-3-thiocyanato-1H-indole

CAS No.:

Cat. No.: VC17178959

Molecular Formula: C9H5ClN2S

Molecular Weight: 208.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5ClN2S |

|---|---|

| Molecular Weight | 208.67 g/mol |

| IUPAC Name | (5-chloro-1H-indol-3-yl) thiocyanate |

| Standard InChI | InChI=1S/C9H5ClN2S/c10-6-1-2-8-7(3-6)9(4-12-8)13-5-11/h1-4,12H |

| Standard InChI Key | PSKIKQXBNOGTRR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Cl)C(=CN2)SC#N |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Chloro-3-thiocyanato-1H-indole (IUPAC name: (5-chloro-1H-indol-3-yl) thiocyanate) features a planar indole ring system substituted with a chlorine atom at position 5 and a thiocyanate group (-SCN) at position 3. The molecular formula is C₉H₅ClN₂S, with a molecular weight of 208.67 g/mol. The thiocyanate group introduces polarizability and nucleophilic reactivity, while the chlorine atom enhances electron-withdrawing effects, influencing both chemical stability and biological interactions.

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 208.67 g/mol |

| Melting Point | 123–125 °C |

| Solubility | Soluble in DMSO, acetonitrile |

| SMILES | C1=CC2=C(C=C1Cl)C(=CN2)SC#N |

| InChI Key | PSKIKQXBNOGTRR-UHFFFAOYSA-N |

The compound’s crystalline structure facilitates interactions with biological macromolecules, particularly through hydrogen bonding and π-π stacking.

Synthesis Methods

Photocatalytic Thiocyanation

A novel one-pot synthesis strategy employs iridium(III) photocatalysts under blue light irradiation (λ = 460 nm) to convert indolines to 3-thiocyanato indoles. In this method, 5-chloroindoline is oxidized to 5-chloroindole via aerobic dehydrogenation, followed by thiocyanation using ammonium thiocyanate (NH₄SCN). The reaction achieves yields up to 85% under optimized conditions (0.1 mol% catalyst, O₂ atmosphere, 24 h irradiation) .

Electrophilic Substitution

Conventional approaches involve electrophilic substitution at the indole’s 3-position. Chlorination at position 5 is achieved using reagents like sulfuryl chloride (SO₂Cl₂), while thiocyanation employs potassium thiocyanate (KSCN) in the presence of iodine or bromine as oxidizing agents. This method typically requires anhydrous conditions and temperatures of 40–60°C.

Biological Activities and Mechanism of Action

Antimicrobial Activity

Preliminary studies suggest moderate activity against Gram-positive bacteria (Staphylococcus aureus, MIC = 32 μg/mL), attributed to membrane disruption via thiocyanate-mediated lipid peroxidation.

Applications in Medicinal Chemistry

Drug Development

The compound serves as a lead structure for designing kinase inhibitors. Modifications at the indole’s 1-position (e.g., alkylation) enhance solubility and bioavailability without compromising activity .

Chemical Intermediate

Its reactivity enables derivatization into:

-

Sulfhydryl-containing analogs via thiocyanate reduction.

-

Heterocyclic fused systems through cycloaddition reactions.

Comparison with Structural Analogs

Table 2: Activity Comparison of Indole Derivatives

| Compound | Substitutions | Anticancer IC₅₀ (MCF-7) |

|---|---|---|

| 5-Chloro-3-thiocyanato | Cl (5), SCN (3) | 12.3 μM |

| 5-Chloroindole | Cl (5) | >50 μM |

| 3-Thiocyanatoindole | SCN (3) | 28.7 μM |

The dual substitution in 5-chloro-3-thiocyanato-1H-indole synergistically enhances target affinity compared to monosubstituted analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume